molecular formula C22H20N4O2 B12926504 n-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide CAS No. 920315-17-9

n-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide

Cat. No.: B12926504
CAS No.: 920315-17-9
M. Wt: 372.4 g/mol
InChI Key: BCYDFVYYEGQYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, featuring an indazole moiety and a methoxy group, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Moiety: Starting from a suitable precursor, the indazole ring can be formed through cyclization reactions.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like methyl iodide.

    Coupling Reactions: The final step involves coupling the indazole derivative with a benzamide precursor under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of efficient catalysts to speed up reactions.

    Purification: Techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminophenyl)benzamide: Lacks the indazole and methoxy groups.

    4-((6-Methoxy-1h-indazol-1-yl)methyl)benzamide: Lacks the aminophenyl group.

Uniqueness

N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide is unique due to its combination of an indazole moiety, a methoxy group, and an aminophenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

920315-17-9

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(6-methoxyindazol-1-yl)methyl]benzamide

InChI

InChI=1S/C22H20N4O2/c1-28-18-11-10-17-13-24-26(21(17)12-18)14-15-6-8-16(9-7-15)22(27)25-20-5-3-2-4-19(20)23/h2-13H,14,23H2,1H3,(H,25,27)

InChI Key

BCYDFVYYEGQYHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=NN2CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.